n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide
Overview
Description
n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide: is a chemical compound with a complex structure that includes multiple hydroxyl groups and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with a compound containing the 1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl group. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The pyridine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Carbonyl derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of complex molecules for pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study enzyme interactions and metabolic pathways due to its structural similarity to certain biomolecules.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, it is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism by which n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the pyridine ring play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
- n-[Tris(hydroxymethyl)methyl]acrylamide
- n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acrylamide
Uniqueness: n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide is unique due to the presence of both the pyridine ring and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-5-10(6-14,7-15)12-9(16)8-2-1-3-11-4-8/h1-4,13-15H,5-7H2,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEDWTGXAUAFNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC(CO)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283927 | |
Record name | n-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50283927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6323-83-7, 18951-74-1 | |
Record name | NSC34267 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34267 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50283927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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